
甲氧哌嗪
描述
Metopimazine is a small molecule that belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
Metopimazine is rapidly metabolized to its active acid metabolite, which constitutes approximately 78–89% of the circulating drug . The elimination half-life of the parent drug is approximately 4.5 hours .
Molecular Structure Analysis
The molecular formula of Metopimazine is C22H27N3O3S2 . It has an average mass of 445.6 Da and a monoisotopic mass of 445.149384 Da .
Chemical Reactions Analysis
Metopimazine is primarily metabolized by a liver amidase in humans . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine acid .
Physical And Chemical Properties Analysis
Metopimazine has a molecular formula of C22H27N3O3S2 and a molecular weight of 445.6 g/mol .
科学研究应用
化疗引起的恶心和呕吐(CINV)
甲氧哌嗪是一种具有抗多巴胺能作用的吩噻嗪衍生物,主要用于预防和治疗与癌症化疗相关的恶心和呕吐 . 它作为多巴胺D2受体拮抗剂,已显示出在减少CINV严重程度方面具有功效,尤其是在患者对初始治疗无效或无法服用皮质类固醇的情况下 .
分光光度分析
已开发出一种新颖的分光光度法用于甲氧哌嗪的定量测定。 该技术基于其亚砜衍生物的吸光度,该衍生物在室温下快速定量形成,为测量药物在药物形式中的浓度提供了特异且可靠的方法 .
胃轻瘫治疗
甲氧哌嗪正在接受临床研究,用于治疗胃轻瘫,胃轻瘫是一种以胃排空延迟为特征的疾病。 作为一种外周限制型多巴胺D2受体拮抗剂,甲氧哌嗪有可能通过调节胃肠道运动来缓解症状 .
药代动力学研究
甲氧哌嗪的药代动力学特性已得到广泛研究。它被迅速代谢为其活性酸代谢物,该代谢物构成人体中循环药物的主要部分。 了解其代谢途径对于优化给药方案和改善治疗效果至关重要 .
舌下制剂的开发
最近的研究集中在开发舌下甲氧哌嗪片。 这些制剂具有快速起效的特点,可以作为其他止吐剂的替代品,用于预防延迟性CINV,尤其是在接受中等至高度致吐非顺铂类化疗的患者中 .
分析化学
甲氧哌嗪的化学结构使其可用作分析化学中的参考化合物。 其稳定性和反应性使其适合开发新的分析方法,例如前面提到的分光光度法,该方法可应用于药物制造中的质量控制流程 .
神经学研究
虽然甲氧哌嗪可以穿过血脑屏障,但其酸代谢物仅在有限的程度上穿过。 这种特性使其成为神经学研究的有趣主题,特别是在研究药物对中枢神经系统的影响而没有明显的中枢副作用方面 .
药物质量控制
定量测定散装药物和片剂中的甲氧哌嗪含量对于药物质量控制至关重要。 分光光度法提供了一种精确准确的方法,可以确保含甲氧哌嗪药物的一致性和功效 .
安全和危害
未来方向
作用机制
Target of Action
Metopimazine is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors , and also α1-adrenoceptors and histamine H1 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and behavior.
Mode of Action
Metopimazine exerts its antiemetic effects via the chemoreceptor trigger zone . It acts as a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
Metopimazine primarily affects the dopaminergic pathways in the body. By blocking the D2 and D3 receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the regulation of mood, behavior, and the gastrointestinal system .
Pharmacokinetics
Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The maximum plasma concentration (Cmax) of metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . The bioavailability of oral metopimazine is 19–34% . Oral absorption is reduced by food .
Result of Action
The primary result of metopimazine’s action is its antiemetic effect , which is used to treat nausea and vomiting . This is achieved through its antagonistic action on the dopamine D2 receptors, which helps regulate the gastrointestinal system and suppress the emetic response .
Action Environment
The action of metopimazine can be influenced by various environmental factors. For instance, food intake can reduce the oral absorption of metopimazine, affecting its bioavailability . Furthermore, the drug is primarily metabolized by a liver amidase in humans , suggesting that liver function and health can significantly impact the drug’s metabolism and efficacy.
属性
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161224 | |
| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14008-44-7 | |
| Record name | Metopimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metopimazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metopimazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metopimazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Metopimazine?
A1: Metopimazine is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]
Q2: How does Metopimazine compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?
A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, Metopimazine appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]
Q3: Does Metopimazine interact with other neurotransmitter receptors?
A3: Yes, Metopimazine exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []
Q4: What formulation strategies have been explored to improve Metopimazine's delivery?
A4: Research has explored incorporating Metopimazine into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing Metopimazine's skin penetration in vitro. [, ]
Q5: What is the bioavailability of Metopimazine when administered orally?
A5: The oral bioavailability of Metopimazine is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.
Q6: How does food intake affect the serum concentrations of Metopimazine?
A6: Studies show that food intake decreases the serum concentrations of Metopimazine. [] It is recommended that Metopimazine be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.
Q7: How is Metopimazine metabolized in humans?
A7: The primary metabolic pathway of Metopimazine involves a liver amidase, which converts it to Metopimazine acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in Metopimazine metabolism. []
Q8: What is the pharmacokinetic profile of Metopimazine in children?
A8: A study investigating the pharmacokinetics of orally administered Metopimazine in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of Metopimazine acid (MPZA) were higher than those of the parent drug.
Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of Metopimazine?
A9: Numerous clinical trials have been conducted to assess the efficacy of Metopimazine in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated Metopimazine alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]
Q10: What are the common side effects associated with Metopimazine?
A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when Metopimazine is used in combination with other antiemetic agents. [, ]
Q11: Has Metopimazine been linked to an increased risk of stroke?
A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including Metopimazine. [] The study suggested a higher risk in the first few days of use.
Q12: What analytical techniques have been used to quantify Metopimazine and its metabolite in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of Metopimazine and its active metabolite, Metopimazine acid (MPZA), in serum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




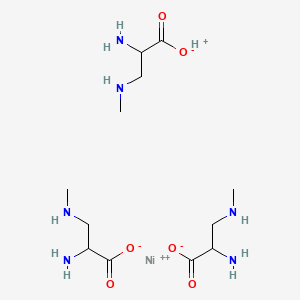

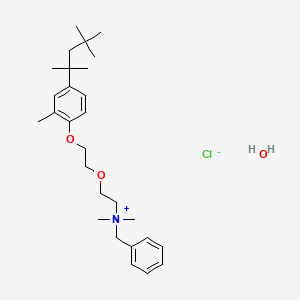


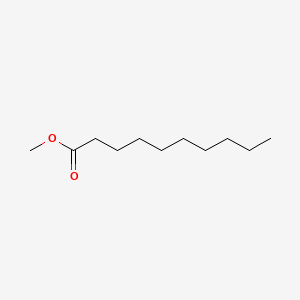
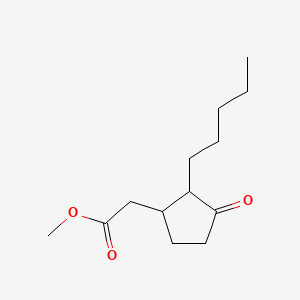

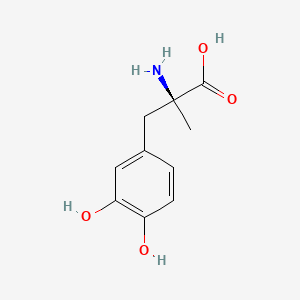
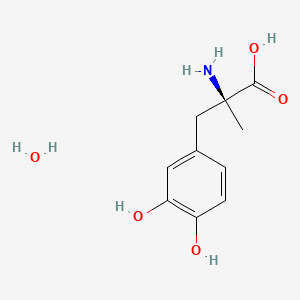


![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)